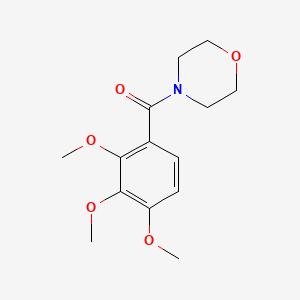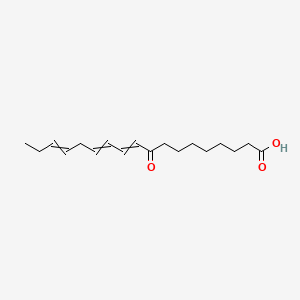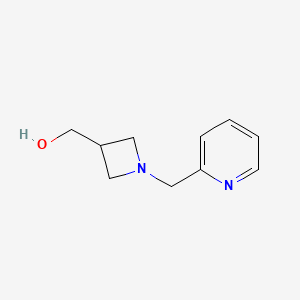![molecular formula C10H10O2S B13963003 (7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
(7-Methoxybenzo[b]thiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxybenzo[b]thiophen-3-yl)methanol is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxybenzo[b]thiophen-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxybenzothiophene with formaldehyde in the presence of a base to yield the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methoxybenzo[b]thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 7-methoxybenzo[b]thiophene-3-carboxylic acid.
Reduction: Formation of 7-methoxybenzo[b]thiophene-3-ylmethane.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(7-Methoxybenzo[b]thiophen-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (7-Methoxybenzo[b]thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Methoxybenzo[b]thiophen-5-yl)methanol
- (4-Methoxybenzo[b]thiophen-3-yl)methanol
- (7-Methoxybenzo[b]furan-3-yl)methanol
Uniqueness
(7-Methoxybenzo[b]thiophen-3-yl)methanol is unique due to its specific substitution pattern on the benzothiophene ring. This substitution can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
(7-methoxy-1-benzothiophen-3-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-9-4-2-3-8-7(5-11)6-13-10(8)9/h2-4,6,11H,5H2,1H3 |
Clave InChI |
IFPCJKGTGWKPBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


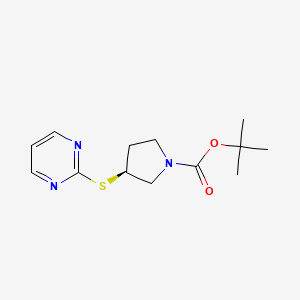
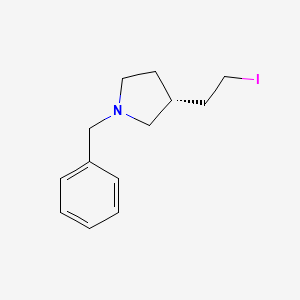
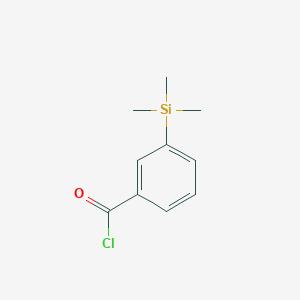
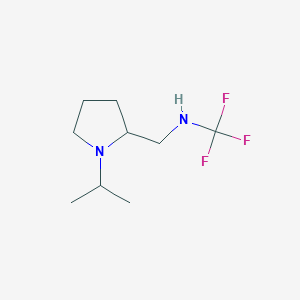
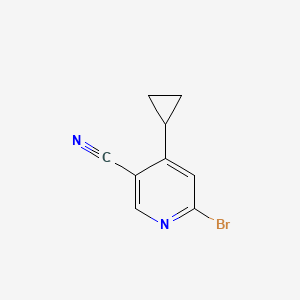
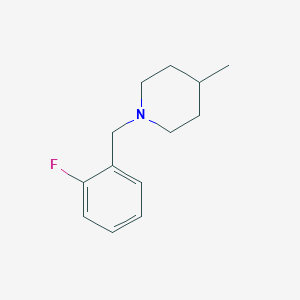
![1-[(Hexyloxy)methoxy]hexane](/img/structure/B13962977.png)

